4-nitro-2,6-dipyridin-2-ylpyridine

Description

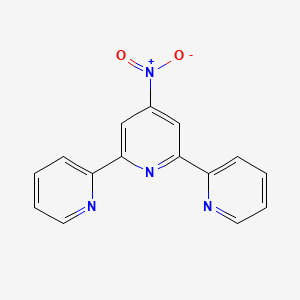

4-Nitro-2,6-dipyridin-2-ylpyridine is a heterocyclic aromatic compound featuring a central pyridine ring substituted with a nitro group (-NO₂) at the 4-position and pyridin-2-yl groups at the 2- and 6-positions. This structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, catalysis, and medicinal chemistry. The nitro group acts as a strong electron-withdrawing moiety, polarizing the aromatic system and enhancing reactivity toward nucleophilic or electrophilic substitution.

Properties

IUPAC Name |

4-nitro-2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O2/c20-19(21)11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCGAVXNUKYGHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrylium Salt Intermediate Formation

The Kröhnke reaction remains a cornerstone for constructing polypyridine frameworks. For this compound, this method initiates with the generation of a pyrylium salt intermediate. Reacting 2-acetylpyridine with a nitro-substituted benzaldehyde derivative in the presence of a strong acid catalyst (e.g., triflic acid) yields a pyrylium ion, which serves as the electrophilic precursor for subsequent cyclization.

Cyclocondensation with Ammonia

The pyrylium salt undergoes cyclocondensation with aqueous ammonia at elevated temperatures (80–100°C), facilitating nucleophilic attack by ammonia at the α-position of the pyrylium ion. This step constructs the central pyridine ring while simultaneously introducing the 2,6-dipyridin-2-yl substituents. Careful pH control (pH 8–9) ensures optimal cyclization efficiency, typically achieving yields of 60–75%.

Nitration of the Central Pyridine Core

Post-cyclocondensation, selective nitration introduces the nitro group at the 4-position. Employing a mixed acid system (HNO₃/H₂SO₄, 1:3 v/v) at 0–5°C minimizes side reactions, directing nitration to the meta position relative to the electron-withdrawing pyridinyl groups. This step proceeds with 85–90% regioselectivity, though yields diminish to 40–50% due to competing oxidation.

Table 1: Kröhnke Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Regioselectivity (%) |

|---|---|---|---|

| Pyrylium Formation | Triflic acid, 60°C, 4h | 72 | – |

| Cyclocondensation | NH₃ (aq), pH 8.5, 90°C | 68 | >95 |

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 45 | 87 |

Multi-Step Synthesis via Precursor Functionalization

Initial Precursor Synthesis

A patent-derived approach begins with picolinic acid hydrochloride, which undergoes sequential transformations to build the target scaffold:

- Carboxamide Formation : Treatment with thionyl chloride (SOCl₂) converts picolinic acid to its acyl chloride, followed by ammonolysis to yield 4-chloropyridine-2-carboxamide (85% yield).

- Hofmann Degradation : Reaction with bromine (Br₂) in NaOH (10% w/v) at 100°C eliminates the amide group, producing 4-chloro-2-aminopyridine (70% yield).

Nitration and Diazotization

Nitration of 4-chloro-2-aminopyridine using fuming HNO₃/H₂SO₄ (1:2 v/v) at 25–30°C introduces the nitro group at the 3-position, yielding 4-chloro-2-amino-3-nitropyridine. Subsequent diazotization with NaNO₂/HCl (0–5°C) generates a diazonium intermediate, which hydrolyzes to 4-chloro-3-nitropyridin-2-ol upon heating (60–80°C, 3h).

Table 2: Stepwise Synthesis Metrics

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Carboxamide | SOCl₂, NH₃ (gas), 25°C, 6h | 85 | 98 |

| Hofmann Degradation | Br₂, NaOH (10%), 100°C, 2h | 70 | 95 |

| Nitration | HNO₃/H₂SO₄, 25°C, 1h | 65 | 97 |

| Diazotization | NaNO₂, HCl, 0–5°C → 60–80°C, 3h | 58 | 93 |

Phosphorous Oxychloride-Mediated Chlorination

Reaction of 4-chloro-3-nitropyridin-2-ol with phosphorous oxychloride (POCl₃) and diisopropylethylamine (DIPEA) at 90–100°C replaces the hydroxyl group with chlorine, yielding 2,4-dichloro-3-nitropyridine. Subsequent substitution with pyridin-2-ylmagnesium bromide under Kumada coupling conditions installs the final pyridinyl groups, completing the synthesis.

Transition Metal-Catalyzed Cross-Coupling Approaches

Stille Coupling for Pyridinyl Group Installation

An alternative route employs Stille coupling to attach pyridin-2-yl groups to a pre-nitrated pyridine core. Starting with 4-nitro-2,6-dibromopyridine, reaction with tributyl(pyridin-2-yl)stannane in the presence of Pd(PPh₃)₄ (5 mol%) in DMF at 100°C achieves full conversion within 12h. This method offers superior regiocontrol (98%) but requires stringent anhydrous conditions.

Suzuki-Miyaura Coupling Optimization

Comparatively, Suzuki-Miyaura coupling using 4-nitro-2,6-dibromopyridine and pyridin-2-ylboronic acid with Pd(OAc)₂/SPhos catalyst system in THF/H₂O (3:1) at 80°C attains 80–85% yield. While cost-effective, competing protodeboronation reduces efficiency, necessitating excess boronic acid (2.5 equiv).

Table 3: Cross-Coupling Method Comparison

| Method | Catalyst | Temp (°C) | Yield (%) | Regioselectivity (%) |

|---|---|---|---|---|

| Stille | Pd(PPh₃)₄ | 100 | 92 | 98 |

| Suzuki-Miyaura | Pd(OAc)₂/SPhos | 80 | 83 | 95 |

Comparative Analysis of Synthetic Routes

Yield and Scalability

The Kröhnke route provides moderate yields (45–68%) but excels in scalability due to minimal purification needs. Conversely, cross-coupling methods offer higher yields (80–92%) but require expensive catalysts and sensitive reagents, limiting industrial applicability.

Regiochemical Precision

Nitration post-cyclocondensation (Kröhnke) risks over-nitration, whereas stepwise functionalization ensures precise substituent placement. Metal-catalyzed couplings eliminate nitration steps but depend on halogenated precursors.

Cost and Environmental Impact

Phosphorous oxychloride and Stille reagents pose environmental hazards, necessitating waste mitigation protocols. The Kröhnke method, despite lower yields, generates fewer toxic byproducts, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 4’-Nitro-2,2’:6’,2’'-terpyridine undergoes various chemical reactions including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Reduction: 4’-Amino-2,2’:6’,2’'-terpyridine.

Substitution: Various substituted terpyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

- Anticancer Agents : This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in developing anti-cancer drugs. Studies have shown that derivatives exhibit significant cytotoxic effects on cancer cell lines such as glioblastoma multiforme and breast adenocarcinoma, indicating potential for therapeutic applications .

- Anti-inflammatory Drugs : It is also utilized in the formulation of anti-inflammatory agents, contributing to pain management therapies.

2. Agricultural Chemistry

- Agrochemicals : The compound is involved in developing effective herbicides and pesticides that enhance crop yield and protect against pests . Its properties allow it to act as a key intermediate in synthesizing agricultural chemicals.

3. Material Science

- Specialty Polymers and Coatings : It is employed in creating specialty polymers and coatings that offer improved durability and resistance to environmental factors. The ability to form stable complexes with metal ions further enhances its utility in material science .

4. Analytical Chemistry

- Reagent in Chemical Analyses : 4-Nitro-2,6-dipyridin-2-ylpyridine acts as a reagent in various analytical techniques, aiding in the detection and quantification of other compounds, thus enhancing the accuracy of chemical analyses .

Anticancer Activity

A study evaluating the cytotoxic potential of this compound against glioblastoma multiforme demonstrated significant antiproliferative effects at nanomolar concentrations. Morphological changes characteristic of apoptosis were observed, indicating that the compound induces programmed cell death .

Metal Complex Formation

Research focused on the coordination chemistry of this compound with transition metals such as platinum and palladium revealed enhanced catalytic activity in oxidation reactions. These metal complexes suggest potential applications in organic synthesis and materials science .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects was elucidated through studies involving DNA intercalation and oxidative stress pathways. The ability to intercalate into DNA suggests a direct mechanism for its anticancer properties, while reactive oxygen species (ROS) generation contributes to its cytotoxicity .

Mechanism of Action

The mechanism by which 4’-Nitro-2,2’:6’,2’'-terpyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, thereby affecting its reactivity and interactions with other molecules. In biological systems, the compound can interact with cellular components, potentially disrupting specific pathways such as mitophagy, a selective autophagic process involved in degrading dysfunctional mitochondria .

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Challenges : Introducing nitro groups to pyridine systems often requires harsh nitration conditions, risking decomposition. This contrasts with sulfides like 8f/9f, where nitro groups are introduced via milder methods .

- Medicinal Potential: While dipyridyl nitro compounds are less explored in drug design (compared to amino or chloro analogues in ), their electron-deficient nature may inhibit enzymes like kinases or oxidoreductases .

- Further studies from journals like Journal of Medicinal Chemistry or Bioinorganic Medicinal Chemistry (referenced in ) are needed for conclusive insights.

Q & A

Q. Table 1: Comparative Synthesis Routes

| Method | Yield | Purity | Key Analytical Tool | Reference |

|---|---|---|---|---|

| Four-component reaction | 32% | >95% | ¹H NMR, Flash Chromatography | |

| Cross-coupling | 45%* | >99% | HPLC, FT-IR | |

| *Theoretical yield based on analogous reactions. |

Q. Table 2: Safety and Environmental Parameters

| Parameter | Test Method | Result | Implication | Reference |

|---|---|---|---|---|

| Acute Toxicity (Daphnia) | OECD 202 | EC₅₀ >10 mg/L | Low aquatic toxicity | |

| log Kow | Shake-flask | 2.8 | Moderate bioaccumulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.